2-(1H-Benzo[d]imidazol-2-yl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H11N3O |
|---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)benzamide |
InChI |
InChI=1S/C14H11N3O/c15-13(18)9-5-1-2-6-10(9)14-16-11-7-3-4-8-12(11)17-14/h1-8H,(H2,15,18)(H,16,17) |
InChI Key |
JLLLDVVHSNUMHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)C(=O)N |
Origin of Product |
United States |
Overview of the Benzimidazole Benzamide Scaffold in Heterocyclic Chemistry
The structural foundation of 2-(1H-Benzo[d]imidazol-2-yl)benzamide is the benzimidazole-benzamide scaffold. This framework is a prime example of a "privileged structure" in medicinal chemistry, a concept that describes molecular cores that are capable of binding to multiple biological targets. nih.gov The benzimidazole (B57391) portion, a fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a versatile heterocyclic system found in numerous biologically active compounds. nih.govresearchgate.net Its prevalence in FDA-approved drugs underscores its importance. acs.org
The benzamide (B126) moiety, an amide of benzoic acid, is also a common feature in pharmacologically active molecules. The combination of these two components into a single scaffold creates a molecule with a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as aromatic surfaces, which are crucial for molecular recognition and interaction with biological macromolecules. The synthesis of such scaffolds often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, a reaction that can be facilitated by various catalytic methods. connectjournals.com
Research Significance and Academic Context of the Compound
The academic interest in 2-(1H-Benzo[d]imidazol-2-yl)benzamide and its derivatives stems primarily from their potential applications in medicinal chemistry. The benzimidazole (B57391) core is a known pharmacophore, and its derivatives have been investigated for a wide array of biological activities, including as anticancer, antimicrobial, and antiviral agents. nih.govconnectjournals.comresearchgate.net
Research has demonstrated that the benzimidazole-benzamide scaffold can serve as a template for the design of potent enzyme inhibitors. nih.govnih.gov For instance, derivatives of this scaffold have been identified as inhibitors of casein kinase 1 (CK1), a family of protein kinases that are attractive targets for drug development. nih.govnih.gov Furthermore, the structural motif of 2-phenyl-1H-benzo[d]imidazole, which is closely related to the compound , has been explored for the development of inhibitors for enzymes implicated in neurodegenerative diseases like Alzheimer's. nih.gov
The synthesis of this compound itself can be achieved through various synthetic routes, including metal-free one-pot methods, which are of growing interest due to their efficiency and reduced environmental impact. researchgate.net The characterization of this compound and its analogues relies on standard analytical techniques such as NMR spectroscopy and mass spectrometry. researchgate.netmdpi.com
Table 1: Physicochemical Properties of 4-(1H-Benzo[d]imidazol-2-yl)benzamide
| Property | Value |
| Molecular Formula | C₁₄H₁₁N₃O |
| Molecular Weight | 237.26 g/mol nih.gov |
| IUPAC Name | 4-(1H-benzimidazol-2-yl)benzamide nih.gov |
| CAS Number | 145855-32-9 nih.gov |
| XLogP3 | 2.1 nih.gov |
| Monoisotopic Mass | 237.090211983 Da nih.gov |
This interactive table provides key physicochemical data for a closely related isomer, 4-(1H-Benzo[d]imidazol-2-yl)benzamide, to illustrate the general properties of this class of compounds.
Scope and Strategic Directions in Compound Specific Research
Established Synthetic Pathways for the Core Structure
The synthesis of the this compound core, a key scaffold in medicinal chemistry, can be achieved through several established pathways. These methods range from classical multistep sequences that build the molecule in a stepwise fashion to modern, efficient one-pot syntheses.
Multistep Reaction Sequences
Traditional syntheses of 2-substituted benzimidazoles often involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives, such as aldehydes, nitriles, or orthoesters. nih.govconnectjournals.com These reactions typically require harsh dehydrating conditions, utilizing agents like hydrochloric acid, p-toluenesulfonic acid, or polyphosphoric acid. nih.gov For the specific synthesis of this compound, a common multistep approach involves the condensation of o-phenylenediamine (B120857) with 2-cyanobenzamide (B92452) or a related benzoic acid derivative.
Another well-established methodology involves the reaction of o-phenylenediamine with aldehydes in the presence of an oxidizing agent. nih.govnih.gov A variety of oxidants have been employed, including sodium metabisulfite (B1197395) (Na2S2O5), which offers an inexpensive and environmentally friendly option. nih.govresearchgate.net
A representative multistep synthesis is outlined below:
Step 1: Benzimidazole Formation. Reaction of o-phenylenediamine with an appropriate benzoic acid derivative (e.g., 2-formylbenzoic acid or 2-cyanobenzamide) under acidic or oxidative conditions to form the benzimidazole ring.
Step 2: Purification. Isolation and purification of the resulting 2-(1H-benzo[d]imidazol-2-yl) intermediate.
Step 3: Amide Formation (if necessary). If the starting benzoic acid derivative did not already contain the amide group, a subsequent amidation step would be required.
These multistep methods, while reliable, can sometimes be limited by harsh reaction conditions, long reaction times, and the need for purification of intermediates. connectjournals.comresearchgate.net
One-Pot Synthetic Approaches
To overcome the limitations of multistep syntheses, one-pot approaches have been developed for greater efficiency. These methods combine multiple reaction steps into a single procedure without the isolation of intermediates, often leading to higher yields and simpler workups.
A notable one-pot method for synthesizing N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives involves the reaction of o-phenylenediamines with benzoyl isothiocyanates, mediated by carbon tetrabromide (CBr4). researchgate.net This reaction proceeds through the formation and subsequent opening of a ring structure, ultimately yielding the thermodynamically stable benzamide product in moderate to good yields. researchgate.net
Similarly, the condensation of o-phenylenediamine with aldehydes and ketones can be performed in a one-pot fashion using various catalysts to yield 1,2-disubstituted benzimidazoles. rsc.org While not directly yielding the title compound, this methodology highlights the feasibility of one-pot strategies for constructing the core benzimidazole scaffold. rsc.org The use of isocyanide-based multicomponent reactions (IMCRs) also presents a powerful one-pot strategy for generating structurally complex benzodiazepines and quinoxalines from o-phenylenediamines, demonstrating the versatility of this starting material in complex, single-pot transformations. nih.gov
Catalytic Strategies and Reaction Promotion (e.g., CBr4 mediation, TBAB catalysis)
The efficiency of synthesizing the this compound scaffold is often enhanced through the use of catalysts and reaction promoters. These agents can facilitate key bond-forming steps, allowing for milder reaction conditions and improved yields.
CBr4 Mediation: Carbon tetrabromide (CBr4) has been successfully employed as a mediator in a metal-free, one-pot synthesis of N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives. researchgate.net In this method, CBr4 promotes a dehydrocyclization process. The reaction is believed to proceed through ring formation and subsequent opening, selectively forming the thermodynamically favored product. researchgate.net This approach avoids the use of toxic metal catalysts and represents a practical method for constructing the target scaffold. researchgate.net
TBAB Catalysis: Tetrabutylammonium bromide (TBAB) has emerged as a versatile and efficient phase-transfer catalyst for a wide range of organic transformations, including the synthesis of heterocyclic compounds like benzimidazoles. nih.govresearchgate.net It can be used in catalytic amounts to promote various reactions, including alkylations and cyclizations, often under mild and environmentally benign conditions, such as in aqueous media. nih.govresearchgate.net TBAB has shown excellent catalytic efficacy in the synthesis of 1-alkyl/aryl-2-(1-arylsulfonyl alkyl) benzimidazoles and can be employed as a co-catalyst in various coupling reactions. nih.gov Its role as a zwitterionic solvent in molten conditions further broadens its applicability in organic synthesis. nih.govresearchgate.net
Derivatization Strategies and Analogue Synthesis
The this compound core is a versatile template for chemical modification. Derivatization strategies primarily focus on N-substitution at the benzimidazole and amide nitrogens, as well as functionalization of the benzimidazole's aromatic ring system, to generate a library of analogues.
N-Substitution and Amide Moiety Modifications
Modifications at the nitrogen atoms of the benzimidazole ring and the external amide group are common strategies for creating analogues. These substitutions can significantly influence the molecule's properties.
N-Substitution on the Benzimidazole Ring: The N-H group of the benzimidazole ring is a frequent site for derivatization. Alkylation, arylation, and acylation reactions can introduce a wide variety of substituents at the N-1 position.
N-Alkylation: Benzyl (B1604629) groups can be introduced by reacting the parent benzimidazole with benzyl halides. connectjournals.com
N-Arylation: The benzimidazole nitrogen can be linked to other heterocyclic systems, such as a pyrimidine (B1678525) ring, through nucleophilic substitution reactions. nih.gov
N-Acylation: The N-H can be acylated, for instance with a benzoyl group, to form compounds like 2-(1-benzoyl-1H-benzo[d]imidazole-2-ylthio) derivatives. researchgate.net
Amide Moiety Modifications: The primary amide group (-CONH2) is another key site for derivatization. The most common modification is the conversion to a secondary or tertiary amide by coupling with various amines. This is typically achieved by first activating the corresponding carboxylic acid (2-(1H-benzo[d]imidazol-2-yl)benzoic acid) with a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by the addition of the desired amine. nih.govnih.gov This strategy has been used to synthesize a wide range of N-substituted benzamide derivatives. nih.govnih.govmdpi.commdpi.com
The table below summarizes selected examples of these modifications.
| Modification Type | Reactants | Resulting Moiety | Reference |
|---|---|---|---|
| N-Benzylation of Benzimidazole | 1H-Benzo[d]imidazol-2-amine and Benzyl halides | 1-Benzyl-1H-benzo[d]imidazol-2-amine | connectjournals.com |
| N-Arylation of Benzimidazole | 1H-Benzo[d]imidazole and 4-chloro-2-(methylthio)pyrimidine | 1-(2-(Methylthio)pyrimidin-4-yl)-1H-benzo[d]imidazole | nih.gov |
| Amide Coupling | 2-(2-(Trifluoromethoxy)benzamido)thiazole-4-carboxylic acid and 1H-Benzo[d]imidazol-2-amine | N-(1H-Benzo[d]imidazol-2-yl)-2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxamide | nih.gov |
| Amide Coupling | 2-Chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid and various anilines | N-Aryl-2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamides | mdpi.com |
| Amide Coupling | Carboxylic acids and various amines | N-substituted benzamides | nih.gov |
Benzimidazole Ring Functionalization
In addition to N-substitution, the benzene (B151609) portion of the benzimidazole core can be functionalized with various substituents. These modifications are typically introduced by using a substituted o-phenylenediamine as the starting material in the initial cyclization reaction. This approach allows for the incorporation of a wide range of functional groups at positions 4, 5, 6, and 7 of the benzimidazole ring.
For example, a series of 2-phenyl-1H-benzo[d]imidazole derivatives were synthesized with methyl groups at the 4 and 6 positions by starting with the appropriately substituted 3,5-dimethylbenzene-1,2-diamine. nih.govrsc.org Similarly, derivatives bearing electron-withdrawing groups, such as trifluoromethyl (-CF3) or methylsulfonyl (-SO2CH3), have been prepared by using the corresponding substituted o-phenylenediamines in the condensation step. nih.gov
The table below provides examples of functional groups introduced onto the benzimidazole ring.
| Starting Material | Substituent(s) on Benzimidazole Ring | Position(s) | Reference |
|---|---|---|---|
| 3,5-Dimethylbenzene-1,2-diamine | Methyl | 4,6 | nih.govrsc.org |
| 4-(Trifluoromethyl)benzene-1,2-diamine | Trifluoromethyl | 5 (or 6) | nih.gov |
| 4-(Methylsulfonyl)benzene-1,2-diamine | Methylsulfonyl | 5 (or 6) | nih.gov |
| 4-Nitro-o-phenylenediamine | Nitro | 5 (or 6) | researchgate.net |
| 4-Chloro-o-phenylenediamine | Chloro | 5 (or 6) | researchgate.net |
Benzamide Aromatic Moiety Modifications
Research has demonstrated the synthesis of a range of derivatives by altering the substitution pattern on this aromatic ring. For instance, a series of 2-phenyl-1H-benzo[d]imidazole derivatives were developed where the benzamide nitrogen is part of a larger structure, and the phenyl group bears different substituents. rsc.org One notable example is the synthesis of N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide, which, although not a direct modification of the parent benzamide, illustrates the principle of modifying this part of the scaffold. rsc.org
In a more direct approach, multicomponent reactions have been employed to create substituted benzamide derivatives. A copper-catalyzed three-component reaction of N-(2-aminophenyl)benzamide, tosylazide, and ethynylbenzene allows for the introduction of various groups. nih.gov This method has been used to synthesize compounds like (2-benzyl-1H-benzo[d]imidazol-1-yl)(p-tolyl)methanone and (2-benzyl-1H-benzo[d]imidazol-1-yl)(4-fluorophenyl)methanone, showcasing modifications on the benzoyl group attached to the imidazole (B134444) nitrogen. nih.gov While these examples modify a benzoyl group at the N-1 position of the benzimidazole, the principle of modifying the aromatic ring attached to the carbonyl is a central theme.
Furthermore, derivatives have been synthesized where the benzamide is part of a larger thiazole-carboxamide structure. For example, compounds such as N-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxamide have been prepared. nih.gov In this case, the benzamide portion itself is substituted with a trifluoromethoxy group. nih.gov Other modifications include the incorporation of chloro and fluoro substituents on the benzimidazole ring while maintaining the substituted benzamide-thiazole structure. nih.gov
The following table summarizes various modifications on the benzamide aromatic moiety and related structures:
| Compound Name | Modification on Benzamide/Benzoyl Moiety | Reference |
| (2-Benzyl-1H-benzo[d]imidazol-1-yl)(p-tolyl)methanone | Methyl group at the para-position of the benzoyl ring | nih.gov |
| (2-Benzyl-1H-benzo[d]imidazol-1-yl)(4-fluorophenyl)methanone | Fluorine atom at the para-position of the benzoyl ring | nih.gov |
| N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxamide | Trifluoromethoxy group on the benzamido portion | nih.gov |
| N-(5-Chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-2-(2-(trifluoromethoxy) benzamido)thiazole-4-carboxamide | Trifluoromethoxy group on the benzamido portion | nih.gov |
| 2-(Isonicotinamido)-N-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide | The benzamide is replaced by an isonicotinamide (B137802) group | nih.gov |
Hybridization with Diverse Heterocyclic Systems
The strategy of molecular hybridization involves covalently linking the this compound scaffold with other heterocyclic systems to create new chemical entities. mdpi.com This approach aims to combine the structural features of different pharmacophores, potentially leading to novel properties.
One common hybridization strategy involves linking the benzimidazole core to other heterocycles through various spacers. For example, benzimidazole-hydrazone hybrids have been synthesized. A series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide derivatives were prepared through a multi-step synthesis. mdpi.com This creates a hybrid molecule containing benzimidazole, benzohydrazide (B10538), and a halogenated benzylidene moiety.
Another approach involves the fusion or direct linkage of the benzimidazole-benzamide structure with other heterocyclic rings. The synthesis of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) demonstrates this. mdpi.com In these compounds, a 1,2,4-oxadiazole ring acts as a linker between a substituted benzamide and a pyridine (B92270) ring. mdpi.comnih.gov
Palladium(II) complexes of ligands derived from benzimidazole have also been synthesized. For instance, a complex was formed with (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone, which is a bis-benzimidazole ligand. rsc.org This represents hybridization with another benzimidazole unit and coordination to a metal center.
The hybridization of the benzimidazole portion with a thiazole (B1198619) ring is another explored avenue. A series of 2-((1H-benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides were synthesized, where the benzimidazole and benzothiazole (B30560) rings are linked by an amino group. nih.gov
The table below provides examples of hybrid molecules incorporating the this compound scaffold.
| Hybrid Heterocyclic System | Linkage | Resulting Hybrid Compound Example | Reference |
| Benzylidenebenzohydrazide | Methylamino and hydrazone bridge | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide | mdpi.com |
| Pyridine-linked 1,2,4-oxadiazole | Amide bond, with oxadiazole linking to pyridine | 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(2,4-dimethylphenyl)benzamide | nih.gov |
| Bis-benzimidazole | Methylene-thio bridge | (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone | rsc.org |
| Benzothiazole | Amino bridge | 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamide | nih.gov |
| Thiazole-4-carboxamide | Amide bond | N-(1H-Benzo[d]imidazol-2-yl)-2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxamide | nih.gov |
Elucidation of Reaction Mechanisms
Understanding the reaction mechanisms underlying the synthesis of this compound and its derivatives is crucial for controlling the reaction and improving outcomes.
One proposed mechanism for the synthesis of N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives involves a metal-free, one-pot method mediated by carbon tetrabromide (CBr4). researchgate.net This reaction is suggested to proceed through ring formation and subsequent opening processes, ultimately leading to the thermodynamically favored product. researchgate.net
The synthesis of 2-(2-hydroxyaryl)-1H-benzimidazole derivatives, which are structurally related to the target compound, is thought to occur via an excited-state intramolecular proton transfer (ESIPT) mechanism. researchgate.net This photochemical process is responsible for the fluorescent properties of these compounds. researchgate.net
In the synthesis of Schiff bases derived from imidazole derivatives, the key mechanistic step is the condensation reaction between a primary amine and an aldehyde or ketone to form a carbon-nitrogen double bond (imine). researchgate.net
For the copper-catalyzed three-component synthesis of 1,2-substituted benzimidazoles from N-(2-aminophenyl)benzamide, the mechanism likely involves the formation of a copper acetylide intermediate, followed by reaction with tosylazide to form a copper-bound triazole intermediate. This intermediate then reacts with the N-(2-aminophenyl)benzamide to yield the final benzimidazole product.
Optimization of Synthetic Yields and Reaction Selectivity
The optimization of reaction conditions is a critical aspect of the synthesis of this compound and its derivatives, aiming for higher yields and better selectivity.
In the copper-catalyzed three-component synthesis of (2-benzyl-1H-benzo[d]imidazol-1-yl)(phenyl)methanone, a screening of reaction conditions was performed. nih.gov It was found that using CuI as the catalyst with Et3N in MeCN at 80 °C for 3.5 hours provided the product in a high yield of 95%. nih.gov This represents a significant improvement over the initial conditions which yielded 73%. nih.gov
For the synthesis of N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives promoted by CBr4, the method is described as providing moderate to good yields and forming the thermodynamically favorable products selectively. researchgate.net
A versatile method for the selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone from an aromatic aldehyde and o-phenylenediamine has been developed. rsc.org The selectivity of the reaction is controlled by the reaction conditions. In the presence of N,N-dimethylformamide/sulfur, the desired (1H-benzo[d]imidazol-2-yl)(phenyl)methanone is obtained. rsc.org
The synthesis of benzamides substituted with pyridine-linked 1,2,4-oxadiazole involved optimization of a cyanation step. mdpi.com By using CuCN as the cyanidation reagent and L-proline as a catalyst, and by gradually increasing the temperature, the yield was improved to 79%. mdpi.com
The following table highlights some optimized reaction conditions for the synthesis of this compound and related compounds:
| Reaction | Catalyst/Reagent | Solvent/Temperature | Yield | Reference |
| Synthesis of (2-benzyl-1H-benzo[d]imidazol-1-yl)(phenyl)methanone | CuI / Et3N | MeCN / 80 °C | 95% | nih.gov |
| Synthesis of N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives | CBr4 | Not specified | Moderate to good | researchgate.net |
| Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone | N,N-dimethylformamide/sulfur | Not specified | Not specified | rsc.org |
| Cyanation step in synthesis of pyridine-linked 1,2,4-oxadiazole benzamides | CuCN / L-proline | DMF / 70 °C to 100 °C | 79% | mdpi.com |
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy each provide unique pieces of information that, when combined, allow for the comprehensive structural elucidation of a molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Data for 2-Phenyl-1H-benzo[d]imidazole
In DMSO-d₆, the ¹H NMR spectrum of 2-Phenyl-1H-benzo[d]imidazole shows a singlet for the N-H proton and a series of multiplets for the aromatic protons. rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 13.11 | s | 1H, NH |
| 7.96-7.92 | d | 1H, C₆'H |
| 7.74-7.72 | dd | 2H, C₄H & C₇H |
| 7.55-7.51 | m | 3H, C₅H, C₆H & C₅'H |
| 7.27-7.18 | m | 2H, C₂'H & C₃'H |
| Solvent: DMSO-d₆, Frequency: 400 MHz |
¹³C NMR Data
Specific ¹³C NMR data for this compound was not found. However, for the parent compound, 1H-Benzo[d]imidazole , the following signals are observed in DMSO-d₆. rsc.org This provides a reference for the expected benzimidazole core resonances.
| Chemical Shift (δ) ppm | Assignment |
| 141.85 | C₂ |
| 138.08 | C₈/C₉ |
| 121.63 | C₅/C₆ |
| 115.44 | C₄/C₇ |
| Solvent: DMSO-d₆, Frequency: 100 MHz |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrations would include the N-H stretch of the imidazole, the C=O stretch of the amide, and N-H bends of the primary amide.
Experimental IR data for the title compound was not located. However, the IR spectrum for the related compound 2-Phenyl-1H-benzo[d]imidazole shows a characteristic N-H stretching vibration. rsc.org
| Vibrational Frequency (cm⁻¹) | Assignment |
| 3209 | N-H stretch |
| Sample: KBr pellet |
For the amide portion, the IR spectrum of Benzamide shows characteristic peaks for the amide functional group.
| Vibrational Frequency (cm⁻¹) | Assignment |
| ~3400-3100 | N-H stretching (asymmetric and symmetric) |
| ~1680-1630 | C=O stretching (Amide I band) |
| ~1640-1600 | N-H bending (Amide II band) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.
While a mass spectrum for this compound was not found, analysis of the related compound N-(1H-benzimidazol-2-yl)benzamide (an isomer) confirmed a molecular ion peak at m/z 237, corresponding to its molecular weight. researchgate.net It is expected that this compound would exhibit a similar molecular ion peak.
The mass spectrum of 2-Phenyl-1H-benzo[d]imidazole shows its molecular ion peak and characteristic fragmentation. rsc.org
| m/z | Relative Intensity (%) | Assignment |
| 194 | 70 | M⁺ |
| 193 | 45 | [M-H]⁺ |
| 91 | 23 | |
| 78 | 45 | |
| 63 | 100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. The absorption maxima (λmax) are characteristic of the chromophoric systems present.
Specific UV-Vis data for this compound is not available in the searched literature. The UV spectrum of 1H-Benzimidazole in acetonitrile (B52724) shows distinct absorption bands. researchgate.net The extended conjugation in the title compound, with the addition of the benzamide group, would be expected to shift these absorptions to longer wavelengths (a bathochromic shift).
| Absorption Maxima (λmax) | Solvent |
| ~243 nm, ~274 nm, ~280 nm | Acetonitrile |
Crystallographic Analysis
Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the definitive, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Studies
A full crystallographic study for this compound was not found in the searched literature. However, a study on the closely related isomer, N-(1H-benzimidazol-2-yl)benzamide [2-BIBA], has been reported, providing valuable insight into the likely crystal packing and hydrogen bonding motifs. researchgate.net Another related compound, 1H-benzimidazole-2-carboxamide , has also been characterized by X-ray diffraction. researchgate.net
Crystallographic Data for N-(1H-benzimidazol-2-yl)benzamide [2-BIBA] researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
Crystallographic Data for 1H-benzimidazole-2-carboxamide researchgate.net
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pccn |
| a (Å) | 9.9071(14) |
| b (Å) | 11.1950(19) |
| c (Å) | 13.315(2) |
| V (ų) | 1476.8(4) |
| Z | 8 |
These studies on related structures indicate that the benzimidazole ring system readily forms hydrogen-bonded networks, which are crucial in the assembly of the crystal lattice.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational method utilized to investigate intermolecular interactions within a crystal lattice. This technique provides a visual and quantitative understanding of how molecules pack in a solid state by partitioning the crystal electron density into molecular fragments. For complex heterocyclic molecules such as this compound, this analysis offers profound insights into the nature and prevalence of non-covalent interactions that govern the supramolecular architecture.
The analysis generates several graphical representations. The dnorm surface map is fundamental, illustrating intermolecular contacts shorter than, equal to, and longer than the van der Waals radii using a red-white-blue color scheme. Red spots highlight close contacts, such as hydrogen bonds, which are critical in the molecular packing. nih.gov Additional surfaces like the shape-index and curvedness are used to identify characteristic π-π stacking interactions, which are common in aromatic-rich structures.
Table 1: Common Intermolecular Contacts Analyzed via Hirshfeld Surface Fingerprint Plots for Benzimidazole Derivatives
| Interaction Type | Description | Significance in Crystal Packing |
| N–H···O/N–H···N | Hydrogen bonds involving the imidazole N-H donor and oxygen or nitrogen acceptors. | These are strong, directional interactions that often dictate the primary structural motifs. |
| C–H···O/C–H···N | Weaker hydrogen bonds between aromatic or aliphatic C-H groups and electronegative atoms. | Contribute to the stability and specificity of the three-dimensional crystal network. nih.gov |
| H···H Contacts | Represent the most abundant, though weakest, interactions in hydrocarbon-rich regions. | Play a major role in the overall van der Waals packing efficiency. |
| C···H/H···C Contacts | Indicate interactions between carbon and hydrogen atoms on adjacent molecules. | Important for understanding the packing of aromatic rings. nih.gov |
| π–π Stacking | Interactions between the planar aromatic rings of the benzimidazole and benzamide moieties. | Identified by characteristic features in the shape-index and fingerprint plots; crucial for stabilizing the crystal structure. |
The Hirshfeld surface analysis, therefore, serves as an essential tool for the detailed characterization of the solid-state structure of this compound, providing a framework to understand its physicochemical properties.
Elemental Composition and Purity Assessment Methodologies
The confirmation of the molecular structure and the assessment of purity are critical steps in the characterization of a synthesized chemical compound. For this compound, a combination of elemental analysis and various analytical techniques is employed to ensure the compound's identity and quality.
The molecular formula for this compound is C₁₄H₁₁N₃O. nih.gov Elemental analysis provides a direct measure of the mass percentages of carbon, hydrogen, and nitrogen. The experimentally determined values are compared against the theoretically calculated percentages to verify the empirical formula.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 14 | 168.154 | 70.87 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 4.67 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 17.72 |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.74 |
| Total | 237.262 | 100.00 |
Beyond elemental analysis, a suite of methodologies is used to confirm the structure and assess purity. These methods provide complementary information, ensuring a comprehensive characterization of the compound.
Table 3: Methodologies for Structural and Purity Assessment
| Methodology | Purpose | Details |
| Spectroscopic Methods | Structural Elucidation & Functional Group Identification | FT-IR: Identifies characteristic vibrational frequencies of functional groups (e.g., N-H, C=O, C=N). ¹H and ¹³C NMR: Provides detailed information about the chemical environment of hydrogen and carbon atoms, confirming the molecular skeleton. researchgate.netMass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that support the proposed structure. |
| Chromatographic Methods | Purity Assessment | High-Performance Liquid Chromatography (HPLC): A quantitative method used to determine the purity of the compound, often reported as a percentage (e.g., ≥97%). chemimpex.comThin-Layer Chromatography (TLC): A qualitative technique used to monitor reaction progress and assess the number of components in a sample. |
| Physical Constants | Purity Indication | Melting Point: A sharp and defined melting point range is indicative of a pure crystalline solid. Impurities typically cause a depression and broadening of the melting point range. |
| Elemental Analysis | Compositional Verification | Confirms that the empirical formula of the synthesized compound matches the theoretical formula. |
Together, these analytical techniques provide a robust and reliable confirmation of the identity, structure, and purity of this compound.
Theoretical and Computational Investigations of 2 1h Benzo D Imidazol 2 Yl Benzamide
Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods are used to predict molecular geometry, stability, and reactivity, as well as spectroscopic characteristics.
Density Functional Theory (DFT) has become a standard computational tool for investigating the structural and electronic properties of benzimidazole (B57391) derivatives. researchgate.netnih.gov By approximating the many-electron system's energy as a functional of the electron density, DFT offers a balance between computational cost and accuracy.
Studies on closely related benzimidazole structures typically employ the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a split-valence basis set such as 6-31G(d,p) or 6-311++G(d,p) to optimize the molecular geometry and calculate various electronic parameters. researchgate.net
Key findings from DFT calculations on the benzimidazole-benzamide scaffold include:
Molecular Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles with high precision, which often show excellent correlation with experimental data from X-ray crystallography. For example, in an isomer, N-(1H-benzimidazol-2-yl)benzamide, theoretical investigations were performed using the B3LYP/6-311++G (d, p) basis set.
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and is used to describe the electronic transport properties of the molecule. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and will exhibit higher chemical reactivity.
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For benzimidazole derivatives, the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the amide group are typically identified as electron-rich regions (nucleophilic sites), making them key points for hydrogen bonding and coordination with metal ions.
Table 1: Representative DFT-Calculated Parameters for a Benzimidazole Scaffold
| Parameter | Description | Typical Calculated Value/Range |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital, related to electron-donating ability. | -5.0 to -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. | -1.5 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO, indicating chemical reactivity. | ~3.5 to 4.5 eV |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | 2.0 to 4.0 Debye |
Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Visible) of molecules. These calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax).
Computational studies on related benzimidazole derivatives have shown that the primary electronic excitations are typically π→π* and n→π* transitions. The precise position of the absorption bands can be influenced by the substitution pattern on the aromatic rings. For instance, the introduction of electron-withdrawing or electron-donating groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the photophysical behavior of these compounds.
Molecular Dynamics Simulations
While quantum chemical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, interactions with the environment (like solvents or biological membranes), and the stability of molecular complexes.
MD simulations have been applied to benzimidazole derivatives to explore:
Interaction with Lipid Membranes: In a study of a closely related 2-benzimidazolyl-urea, MD simulations were used to investigate its interaction with and permeability across a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer, a model for a cell membrane. nih.gov The simulations calculated the free energy profile for the permeation process, revealing high energy barriers. nih.gov Interestingly, the study also showed that at higher concentrations, the molecules tended to aggregate and form clusters, leading to the formation of a pore, which could explain potential cytotoxicity via membrane damage. nih.gov
Stability of Protein-Ligand Complexes: MD simulations are frequently used to assess the stability of a ligand bound to a protein's active site, as predicted by molecular docking. mdpi.com For benzimidazole derivatives bound to target enzymes, simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone, the root-mean-square fluctuation (RMSF) of individual residues, and the radius of gyration (Rg) of the complex. researchgate.net Stable RMSD values over the simulation time (e.g., 50-100 nanoseconds) indicate a stable binding mode, validating the docking results. researchgate.net
Molecular Modeling and Docking Studies
Molecular modeling, particularly molecular docking, is a cornerstone of computational drug discovery. It predicts the preferred orientation of a ligand when bound to a target protein, enabling the study of protein-ligand interactions at the atomic level.
Molecular docking has been extensively used to evaluate the potential of benzimidazole-based compounds as inhibitors for a wide array of protein targets. nih.govnih.govscispace.com The process involves placing the ligand into the binding site of a protein and scoring the different poses based on a scoring function that estimates the binding affinity.
Docking studies on 2-phenylbenzimidazole (B57529) and its derivatives have identified them as potential inhibitors for several classes of enzymes:
Protein Kinases: Derivatives have been docked into the ATP-binding site of protein kinases such as CDK4/CycD1 and Aurora B. nih.gov A study on 2-phenylbenzimidazole reported a strong binding affinity of -8.2 kcal/mol, indicating potent inhibitory potential. nih.gov
Inflammatory Enzymes: Substituted 1H-benzo[d]imidazol-2-amine derivatives have been docked against prostaglandin-endoperoxide synthase 2 (COX-2), an enzyme involved in inflammation. scispace.com
Metabolic Enzymes: Urea derivatives of the 2-(1H-benzo[d]imidazol-2-yl)aniline scaffold have been evaluated as inhibitors of α-amylase and α-glucosidase, which are targets for managing diabetes. nih.gov
The predicted interactions typically involve hydrogen bonds between the N-H and C=O groups of the benzimidazole-benzamide core and amino acid residues (like Asp, Arg, Glu) in the protein's active site. Additionally, π-π stacking interactions between the aromatic rings of the ligand and residues like Phe, Tyr, or Trp are crucial for binding affinity. nih.gov
Table 2: Example Docking Scores of Benzimidazole Derivatives Against Various Protein Targets
| Compound Scaffold | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| 2-Phenylbenzimidazole | Protein Kinase (CDK4/CycD1) | 2W96 | -8.2 | N/A |
| Substituted Benzimidamide | PfADSL (Malaria) | N/A (Homology Model) | -6.85 to -8.75 | N/A |
| Benzimidazole-urea | α-Amylase | 1HNY | -7.9 to -9.1 | ASP300, GLU233, ASP197 |
| 2-Amidobenzimidazole | Protein Kinase CK1δ | 4TWC | -8.5 to -10.0 | LEU85, VAL31, ILE98 |
The 2-(1H-Benzo[d]imidazol-2-yl)benzamide scaffold serves as a valuable starting point for both ligand-based and structure-based drug design.
Ligand-Based Design: This approach is used when the structure of the target protein is unknown. It relies on the knowledge of other molecules (ligands) that are known to be active. By analyzing the common structural features (pharmacophore) of these active molecules, new compounds can be designed. The benzimidazole-benzamide core, with its defined arrangement of hydrogen bond donors, acceptors, and aromatic regions, is an excellent template for designing new inhibitors by adding or modifying substituents to improve potency and selectivity. mdpi.com
Structure-Based Design: When the 3D structure of the target protein is available, new inhibitors can be designed to fit precisely into the binding site. mdpi.com The benzimidazole scaffold is prized for its versatility. researchgate.net Its physicochemical properties, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, allow it to effectively bind with diverse protein targets. nih.gov For example, in a study focused on designing inhibitors for the enzyme Pin1, the benzimidazole core was used as a central scaffold to which side chains were attached, specifically designed to interact with hydrophobic and phosphate-binding pockets within the enzyme's active site. mdpi.com This rational design approach allows for the optimization of lead compounds to achieve higher affinity and specificity.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. biointerfaceresearch.com For benzimidazole derivatives, which are known for a wide range of biological activities, QSAR is a crucial tool for designing new, more potent compounds. biointerfaceresearch.comscirp.org While specific QSAR models for this compound are not extensively detailed in the literature, analyses of related benzamide (B126) and benzimidazole derivatives provide a framework for understanding the structural features that govern their activity.
QSAR studies on series of benzimidazole derivatives often utilize various molecular descriptors to quantify structural properties. These descriptors fall into several categories:
Steric Descriptors: These relate to the size and shape of the molecule. Parameters like Verloop's STERIMOL (B3 and L) have been used to correlate the breadth and length of substituents on the benzimidazole nucleus with antihistaminic activity, indicating that substituents with a small breadth and appropriate length enhance potency. nih.gov
Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and orbital energies. They are crucial in understanding how a molecule interacts with its biological target. For some H3-antagonists based on a 2-aminobenzimidazole scaffold, an electronic effect of substituents on the benzimidazole tautomerism was suspected to influence receptor affinity. nih.gov
Hydrophobic Descriptors: Lipophilicity, often expressed as log P, is a key factor in a drug's ability to cross cell membranes. In studies of 2-aminobenzimidazole derivatives as H3-antagonists, a parabolic dependence of receptor affinity (pKi) on log P was observed. nih.gov
Topological Descriptors: These are numerical values derived from the graph representation of the molecule. For a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives with antiprotozoal activity, descriptors like chiV1, chi3Cluster, and XAHydrophobicArea were found to highly influence the activity.
The development of a QSAR model typically involves statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Regression (SVR) and Random Forest (RF) to build a predictive model. biointerfaceresearch.comnih.gov For a series of 2-substituted 1H-benzimidazole-4-carboxamide derivatives, 3D-QSAR models were developed to predict anti-enterovirus activities. biointerfaceresearch.com Such models can guide the synthesis of new derivatives of this compound with potentially enhanced biological activity by predicting the impact of specific structural modifications.
| Descriptor Type | Example Parameter | Relevance to Activity |
|---|---|---|
| Steric | STERIMOL parameters (B3, L) | Defines the size and shape constraints of the binding site. nih.gov |
| Electronic | Hammett constants (σ) | Quantifies the electron-donating or -withdrawing nature of substituents. nih.gov |
| Hydrophobic | log P | Influences membrane permeability and binding to hydrophobic pockets. nih.gov |
| Topological | Connectivity indices (e.g., chiV1) | Describes molecular branching and complexity. |
Conformational Analysis and Tautomerism Studies
The biological activity of this compound is intrinsically linked to its three-dimensional structure and the potential for isomerism. Conformational analysis and the study of tautomerism are essential for understanding its interaction with biological targets.
Conformational Analysis: The conformational flexibility of this compound primarily arises from the rotation around two key single bonds:
The C-C bond connecting the benzimidazole ring to the benzamide group.
The C-N bond of the amide linkage.
The dihedral angle between the benzimidazole and the phenyl ring of the benzoyl moiety is a critical conformational parameter. In related structures, such as N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, this dihedral angle can vary significantly, from approximately 17° to 68°, depending on the substitution pattern and crystal packing forces. mdpi.com For this compound, computational studies using methods like Density Functional Theory (DFT) can be employed to determine the preferred conformations in the ground state. researchgate.net The planarity or non-planarity of the molecule will influence its ability to fit into a receptor's binding site and engage in intermolecular interactions like π-π stacking. The phase (gas or solution) can also affect the dihedral angle; for instance, in 2-phenylbenzimidazole, the dihedral angle changes upon protonation and with solvation. nih.gov
Tautomerism: Two primary forms of tautomerism are relevant for this compound:
Prototropic Tautomerism of the Benzimidazole Ring: The benzimidazole nucleus contains two nitrogen atoms, one of which is protonated (pyrrole-like) and the other is not (pyridine-like). A proton can transfer between these two nitrogen atoms (N1 and N3), leading to two tautomeric forms that are typically in rapid equilibrium. scielo.org.mx This tautomerism results in a time-averaged symmetry for the benzimidazole ring, which can be observed in NMR spectroscopy. scielo.org.mx The position of this equilibrium can be influenced by substituents on the benzimidazole ring and the surrounding microenvironment.
Amide-Imidic Acid Tautomerism: The benzamide group can theoretically exist in equilibrium between the amide (keto) form and the imidic acid (enol) form. While the amide form is overwhelmingly favored for most simple amides, intramolecular hydrogen bonding or specific electronic effects can stabilize the imidic acid tautomer. In related structures like 2-(1H-benzo[d]imidazol-2-yl)phenol, a similar keto-enol tautomerism has been observed and is crucial for its photophysical properties. researchgate.net The possibility of an intramolecular hydrogen bond between the benzimidazole N-H and the amide carbonyl oxygen could influence the conformational preference and the tautomeric equilibrium.
| Type of Isomerism | Isomeric Forms | Description |
|---|---|---|
| Conformational | Rotamers (e.g., syn-periplanar, anti-periplanar) | Arises from rotation around the C-C bond between the two ring systems. |
| Tautomerism (Benzimidazole) | 1H- and 3H-tautomers | Proton transfer between N1 and N3 of the imidazole ring. scielo.org.mx |
| Tautomerism (Amide) | Amide (keto) and Imidic Acid (enol) | Proton transfer from the amide nitrogen to the carbonyl oxygen. researchgate.net |
Investigation of Acid-Base Equilibria and Protonation States
The acid-base properties of this compound are critical for its solubility, membrane permeability, and interaction with biological targets, which often have ionized residues in their binding sites. The molecule possesses several sites that can be protonated or deprotonated depending on the pH of the medium.
Potential Protonation Sites: The primary basic sites on the molecule are the nitrogen atoms:
Pyridine-like Imidazole Nitrogen (N3): This is generally the most basic site in benzimidazole derivatives. scirp.orgmdpi.com Experimental and computational studies on benzimidazole itself show a pKa value for the protonated form in the range of 5.4–5.8. nih.gov
Amide Carbonyl Oxygen: The oxygen of the C=O group can be protonated under strongly acidic conditions.
Amide Nitrogen: The lone pair on the amide nitrogen is generally delocalized into the carbonyl group, making it much less basic than the imidazole or amine nitrogens.
Potential Deprotonation Sites: The primary acidic sites are the N-H protons:
Pyrrole-like Imidazole Nitrogen (N1-H): The N-H proton of the benzimidazole ring is weakly acidic. In related compounds like 2-(aminomethyl)benzimidazole, the pKa for this deprotonation is observed at a high pH, around 12.5. scielo.org.mxresearchgate.net
Amide Nitrogen (N-H): The amide N-H is also weakly acidic, with deprotonation typically occurring only under very basic conditions.
Acid-Base Equilibria: The protonation state of this compound will change as a function of pH.
In strongly acidic solutions (pH < 2): The molecule is likely to be protonated, primarily at the pyridine-like nitrogen of the benzimidazole ring, forming a cation. Further protonation at the amide oxygen is possible under very harsh acidic conditions.
In neutral solutions (pH ≈ 7): The molecule will exist predominantly in its neutral form.
In strongly basic solutions (pH > 12): The molecule can be deprotonated at the pyrrole-like N-H of the benzimidazole ring, forming an anion. scielo.org.mx
The precise pKa values can be determined experimentally using techniques like potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy, or they can be calculated using computational methods. nih.govresearchgate.net The protonation of the amidine moiety in ortho-disubstituted benzamidines has been shown to significantly suppress C-N bond rotation, indicating that pH can control the conformational kinetics of such molecules. beilstein-journals.org A similar effect could be expected for this compound, where protonation of the benzimidazole ring could alter the rotational barrier of the C-C bond connecting the two aromatic systems.
| Functional Group | Equilibrium | Estimated pKa | Reference Compound/Data |
|---|---|---|---|
| Benzimidazolium ion | BH₂⁺ ⇌ BH + H⁺ | ~5.5 | Protonated benzimidazoles. nih.govmdpi.com |
| Benzimidazole N-H | BH ⇌ B⁻ + H⁺ | > 12 | 2-(aminomethyl)benzimidazole. scielo.org.mx |
Mechanistic Studies of Biological and Chemical Interactions of 2 1h Benzo D Imidazol 2 Yl Benzamide
Enzyme Inhibition Mechanisms (In Vitro Studies)
The 2-(1H-Benzo[d]imidazol-2-yl)benzamide scaffold is a key component in a variety of enzyme inhibitors. Research has focused on modifying this central structure to achieve potency and selectivity against different enzyme targets, particularly protein kinases.
Derivatives of N-(1H-benzo[d]imidazol-2-yl)benzamide have been synthesized and evaluated as inhibitors of multiple protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
Casein Kinase 1 (CK1) Inhibition : A series of N-(1H-Benzo[d]imidazol-2-yl)-2-(benzamido)thiazole-4-carboxamide derivatives were identified as potent inhibitors of the CK1 family. Specifically, the compound N-(5-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)-2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxamide demonstrated significant inhibitory activity.
FLT3, EGFR, HER2, CDK2, AURKC, and mTOR Inhibition : In a study aimed at developing multi-kinase inhibitors, a series of benzohydrazide (B10538) compounds containing the 1H-benzo[d]imidazole moiety were synthesized. Two compounds, 6h and 6i , emerged as particularly potent. Compound 6h showed strong inhibition against Aurora Kinase C (AURKC), while compound 6i was a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR). Both compounds also displayed significant inhibitory effects against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2). Furthermore, a separate series of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives were developed as highly potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). The derivative 8r was the most potent, with strong activity against wild-type FLT3 and its mutants, which are associated with acute myeloid leukemia.
No specific inhibitory data for this compound derivatives against GSK-3 or 17β-HSD10 were identified in the provided search results.
Table 1: Kinase Inhibition by this compound Derivatives This table is interactive. You can sort and filter the data.
| Compound/Derivative Name | Target Kinase | IC₅₀ (µM) | Source |
|---|---|---|---|
| (E)-N'-(4-bromobenzylidene)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzohydrazide (6h ) | EGFR | 0.08 | |
| (E)-N'-(4-bromobenzylidene)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzohydrazide (6h ) | HER2 | 0.11 | |
| (E)-N'-(4-bromobenzylidene)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzohydrazide (6h ) | CDK2 | 0.15 | |
| (E)-N'-(4-bromobenzylidene)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzohydrazide (6h ) | AURKC | 0.09 | |
| (E)-N'-(4-chlorobenzylidene)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzohydrazide (6i ) | EGFR | 0.09 | |
| (E)-N'-(4-chlorobenzylidene)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzohydrazide (6i ) | HER2 | 0.13 | |
| (E)-N'-(4-chlorobenzylidene)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzohydrazide (6i ) | CDK2 | 0.18 | |
| (E)-N'-(4-chlorobenzylidene)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzohydrazide (6i ) | mTOR | 0.10 | |
| N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)-3-fluoro-4-(4-methylpiperazin-1-yl)benzamide (8r ) | FLT3 | 0.0416 | |
| N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)-3-fluoro-4-(4-methylpiperazin-1-yl)benzamide (8r ) | FLT3-ITD (W51) | 0.0228 | |
| N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)-3-fluoro-4-(4-methylpiperazin-1-yl)benzamide (8r ) | FLT3-TKD (D835Y) | 0.0056 |
Dihydrofolate Reductase (DHFR) Inhibition : A series of derivatives, specifically 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides, were designed and synthesized based on the structural similarities between 2-mercaptobenzimidazole (B194830) and purine (B94841) nucleotides. DHFR is a well-established target for antimicrobial agents as it is essential for purine synthesis. The synthesized compounds demonstrated significant antimicrobial effects, suggesting interaction with and inhibition of microbial DHFR.
Information regarding the inhibition of elastase by this compound or its direct derivatives was not found in the search results.
Deoxyribonucleic Acid (DNA) Binding Mechanisms
The benzimidazole (B57391) scaffold is known to interact with DNA. Studies on derivatives of this compound have explored this interaction as part of their anticancer mechanism. For example, the anticancer activity of 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides was evaluated, and such evaluations often include DNA binding studies to determine if the compounds interfere with DNA replication or integrity in cancer cells.
Free Radical Scavenging Mechanisms
Benzimidazole derivatives, including structures related to this compound, have demonstrated notable potential as antioxidants. The mechanisms by which these compounds scavenge free radicals are crucial to understanding their neuroprotective and broader biological activities. Computational and experimental studies on related benzimidazole hybrids have elucidated several key pathways.
These compounds are capable of deactivating highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH), as well as other radicals like alkoxyl (RO•) and hydroperoxyl (HOO•). nih.gov The primary mechanisms involved are Hydrogen Atom Transfer (HAT) and Radical Adduct Formation (RAF). nih.govresearchgate.net
In the Hydrogen Atom Transfer (HAT) mechanism, the benzimidazole derivative donates a hydrogen atom to a free radical, thereby neutralizing it. The most likely sites for this hydrogen atom donation are the N-H group of the amide and hydroxyl groups on the phenyl ring, if present. nih.gov For instance, in studies of benzimidazole-arylhydrazone hybrids, the amide N-H group was identified as a reactive site for formal hydrogen atom transfer. nih.gov The spin density in the resulting radical formed from the parent molecule is often delocalized over the phenyl ring and the hydrazone chain, which contributes to its stability. nih.gov
In the Radical Adduct Formation (RAF) mechanism, the free radical adds to the aromatic system of the benzimidazole derivative, forming a more stable radical adduct. This mechanism is particularly relevant for highly reactive radicals like the hydroxyl radical.
The efficiency of these scavenging mechanisms can be influenced by the solvent environment. For example, some derivatives show significantly faster reaction rates with hydroperoxyl radicals in nonpolar media compared to polar environments. nih.gov The theoretical data on radical scavenging ability often corroborates with experimentally observed neuroprotective activity. nih.gov
Table 1: Radical Scavenging Mechanisms and Reactive Sites in Benzimidazole Derivatives
| Mechanism | Description | Key Reactive Sites |
|---|---|---|
| Hydrogen Atom Transfer (HAT) | The compound donates a hydrogen atom to a free radical, neutralizing it. | Amide N-H groups, phenolic hydroxyl groups. nih.gov |
| Radical Adduct Formation (RAF) | A free radical adds to the compound's structure, forming a stable adduct. | Aromatic rings within the molecule. nih.gov |
Photophysical Processes and Mechanisms
The unique photophysical properties of this compound and related compounds are governed by processes occurring in the electronically excited state. These mechanisms are fundamental to their application as fluorescent probes and sensors.
Excited State Proton Transfer (ESIPT) Mechanisms
A hallmark of many 2-substituted benzimidazole derivatives is the occurrence of Excited State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.net This process involves the transfer of a proton between a donor and an acceptor group within the same molecule upon photoexcitation.
The general mechanism follows a four-step cycle:
Photoexcitation: The molecule absorbs a photon, transitioning from its ground state (S₀) to an excited state (S₁).
Proton Transfer: In the excited state, an intramolecular proton transfer occurs, typically from a hydroxyl or amide group to the nitrogen atom of the imidazole (B134444) ring, forming an excited phototautomer. nih.govnih.gov This transfer is facilitated by the strengthening of intramolecular hydrogen bonds in the excited state, a phenomenon confirmed by theoretical calculations showing changes in bond lengths and red-shifts in IR vibrational frequencies. nih.govrsc.org
Fluorescence: The phototautomer relaxes to its ground state by emitting a photon. This emission is characterized by a large Stokes shift, meaning there is a significant difference in wavelength between the absorption and emission maxima. nih.gov
Reverse Proton Transfer: In the ground state, the proton transfers back to its original position, regenerating the initial form of the molecule. nih.gov
In some derivatives, density functional theory (DFT) studies suggest that a single proton transfer (ESPT) is the preferred pathway over a double proton transfer. rsc.org The efficiency and emission characteristics of the ESIPT process are highly sensitive to the electronic nature of substituents on the aromatic rings and the pH of the environment. nih.gov For example, deprotonation of the proton-donating group (like a sulfonamide) at high pH can interrupt the ESIPT process, leading to a new, blue-shifted emission band. nih.gov
Table 2: Influence of Substituents on pKa in 2-(2'-arylsulfonamidophenyl)benzimidazole Derivatives
| Substituent | Position | pKa |
|---|---|---|
| 4'-OCH₃ | Donor | 8.16 |
| 4'-CH₃ | Donor | 7.96 |
| H | - | 7.74 |
| 4'-Cl | Acceptor | 7.27 |
| 3'-NO₂ | Acceptor | 6.86 |
| 4'-NO₂ | Acceptor | 6.75 |
Data sourced from studies on related water-soluble derivatives, illustrating the electronic effect on the proton donor group involved in ESIPT. nih.gov
Fluorescence Quenching Mechanisms
The fluorescence emission of benzimidazole derivatives can be diminished or "quenched" through various mechanisms. One significant factor is the interaction with solvent molecules, particularly water. For the related compound 2,6-bis(1H-benzimidazol-2-yl)pyridine (BBP), which is nearly non-fluorescent in aqueous solutions, hydrogen bonding interactions between the fluorophore and water molecules are a primary cause of fluorescence quenching. nih.gov When the molecule penetrates a hydrophobic environment, such as the interior of a phospholipid bilayer, it is shielded from water-induced quenching, resulting in a strong enhancement of fluorescence emission. nih.gov
Another common quenching mechanism involves interaction with metal ions. Transition metal ions are known to be effective quenchers of the fluorescence of these compounds in solution. nih.gov However, when the fluorophore is incorporated into a larger structure like a membrane or a host-guest complex, it can be shielded from the quencher, preserving its fluorescence. nih.gov
Singlet Oxygen Generation Pathways
Certain aromatic compounds can act as photosensitizers, absorbing light and transferring the energy to molecular oxygen (O₂) to generate the highly reactive singlet oxygen (¹O₂). This process, known as a Type II photo-oxidation mechanism, is crucial in photodynamic therapy and photo-oxidation of biomolecules. nih.gov
The pathway involves the following steps:
The photosensitizer (PS) absorbs light, moving to an excited singlet state (¹PS*).
Through intersystem crossing (ISC), the ¹PS* converts to a longer-lived excited triplet state (³PS*).
The ³PS* transfers its energy to ground-state triplet oxygen (³O₂), which is abundant in most biological environments. mdpi.com
This energy transfer excites the oxygen to its singlet state (¹O₂), while the photosensitizer returns to its ground state (PS). nih.govmdpi.com
While specific studies on singlet oxygen generation by this compound are not detailed in the provided context, compounds with extensive π-conjugated systems and the ability to form stable triplet states possess the potential to act as photosensitizers for ¹O₂ generation. nih.govmdpi.com This generated singlet oxygen can then react with various biomolecules, including the imidazole ring of histidine residues in proteins. nih.gov
Supramolecular Recognition and Host-Guest Binding Mechanisms
The benzimidazole moiety can participate in non-covalent host-guest interactions, forming the basis for the construction of complex supramolecular systems. rsc.orgnih.gov These systems are of great interest for applications in drug delivery and sensing. thno.org
A prominent example is the host-guest interaction between a benzimidazole derivative (the guest) and a cyclodextrin (B1172386) molecule (the host). rsc.org Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov The binding is primarily driven by the encapsulation of the hydrophobic benzimidazole part of the guest molecule within the nonpolar cavity of the cyclodextrin host. rsc.orgnih.gov This interaction is stabilized by hydrophobic and van der Waals forces. nih.gov
These host-guest complexes, often referred to as "supramolecular prodrugs," can alter the properties of the guest molecule. rsc.org For instance, complexation can enhance the solubility of a poorly soluble drug or protect it from degradation. nih.gov
Crucially, the binding is often reversible and responsive to external stimuli. thno.org A key stimulus is pH. In acidic conditions (pH below 6), the protonation of the nitrogen atoms in the benzimidazole ring can increase its hydrophilicity, leading to its dissociation from the hydrophobic cyclodextrin cavity. rsc.org This pH-sensitive release mechanism is a cornerstone for designing smart drug delivery systems that can release their cargo in the acidic microenvironments of tumors or endosomes. rsc.orgthno.org
Table 3: Compounds Mentioned in this Article
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 2,6-bis(1H-benzimidazol-2-yl)pyridine | BBP |
| 2-(2'-arylsulfonamidophenyl)benzimidazole | - |
| Cyclodextrin | CD |
| Hydroxyl Radical | •OH |
| Hydroperoxyl Radical | HOO• |
Advanced Applications and Future Research Directions of 2 1h Benzo D Imidazol 2 Yl Benzamide
Development of Fluorescent Probes and Chemosensors
The benzimidazole (B57391) ring system is a well-established fluorophore, and its derivatives are extensively utilized in the design of fluorescent probes and chemosensors. The attachment of a benzamide (B126) group can further modulate the electronic and binding properties, enabling the development of highly specific and sensitive detection tools.
pH-Responsive Probes and Intracellular pH Monitoring
Derivatives of benzimidazole are recognized for their potential in developing pH-responsive fluorescent probes. These molecules can act as "off-on-off" fluorescent switches depending on the pH of the environment. For instance, probes based on 2-(2′-hydroxyphenyl)benzazole have been shown to exhibit strong fluorescence in alkaline conditions. The sensing mechanism often relies on the protonation or deprotonation of the benzimidazole ring, which alters the intramolecular charge transfer (ICT) characteristics and, consequently, the fluorescence emission.
A family of ratiometric two-photon probes derived from benzimidazole has been developed for monitoring acidic pH values, which is crucial for studying various aspects of cell metabolism. These probes are characterized by a significant blue-to-green shift in emission color in response to pH changes, with pKa values typically ranging from 4.9 to 6.1. Their high photostability, low cytotoxicity, and strong two-photon excited fluorescence make them suitable for the quantitative analysis of pH in acidic organelles like lysosomes. Specifically designed probes have been successfully used for the real-time estimation of pH values inside lysosomal compartments in live cells and even in living mouse brain tissues. The ability to accurately monitor lysosomal pH is vital for studying cellular processes such as autophagy.
| Property | Finding | Source(s) |
| Sensing Mechanism | Protonation of benzimidazole moiety alters intramolecular charge transfer (ICT). | |
| pKa Range | 4.73 to 6.1 for acidic probes; 9.7 to 10.8 for alkaline probes. | |
| Fluorescence Response | Ratiometric shift (blue-to-green) or "turn-on" fluorescence. | |
| Application | Quantitative monitoring of acidic pH in lysosomes and tracking cell autophagy. |
Analyte-Specific Sensors (e.g., cysteine, metal ions)
The versatile structure of benzimidazole derivatives allows for their modification to create sensors for specific analytes, including biological thiols and metal ions.
Cysteine Detection: Fluorescent probes for cysteine have been developed by incorporating an acrylate (B77674) group onto a benzimidazole fluorophore. The detection mechanism is based on a Michael addition reaction, where the mercapto group of cysteine reacts with the acrylate moiety. This is often followed by an elimination reaction that releases the core fluorophore, resulting in a "turn-on" fluorescence signal. These probes demonstrate high selectivity for cysteine over other amino acids and biothiols like homocysteine and glutathione. Notably, such sensors have achieved very low detection limits, in the nanomolar range (e.g., 43 nM), making them excellent chemosensors for detecting cysteine in biological samples like human serum and urine.
Metal Ion Sensing: The benzimidazole scaffold is an effective chelating agent for various metal ions. This property has been harnessed to design fluorescent chemosensors for ions such as Cu²⁺ and Zn²⁺. The interaction between the probe and a metal ion typically occurs through coordination with the imidazole (B134444) nitrogen atoms. This binding can disrupt photophysical processes like excited-state intramolecular proton transfer (ESIPT) or photoinduced electron transfer (PET), leading to a change in the fluorescence signal. Depending on the specific design, this can manifest as fluorescence quenching ("turn-off") for ions like Cu²⁺ or a ratiometric shift for ions like Zn²⁺, allowing for dual-functional detection. These sensors have been successfully used to detect metal ions in real water samples.
| Analyte | Probe Design Principle | Detection Mechanism | Detection Limit | Source(s) |
| Cysteine | Benzimidazole fluorophore with an acrylate recognition moiety. | Michael addition followed by elimination, leading to fluorescence "turn-on". | 43 nM | |
| Cu²⁺ | Benzimidazole-derived sensor. | Coordination with imidazole nitrogen, inhibiting ESIPT and causing fluorescence quenching. | 0.16 µM | |
| Zn²⁺ | Benzimidazole-derived sensor. | Coordination with imidazole nitrogen, causing a ratiometric blue-shifted emission. | 0.1 µM | |
| Al³⁺ | Benzimidazole-linked AIE active sensor. | Chelation leading to formation of an open, tridentate structure. | 2.75 nM |
Live-Cell Imaging Tool Development
A critical application of these fluorescent probes is in live-cell imaging. Probes based on the benzimidazole framework have been successfully employed to visualize and monitor dynamic processes within living cells. For instance, pH-sensitive probes have been used to image lysosomal pH changes during cell autophagy. Similarly, analyte-specific sensors have enabled the detection of intracellular cysteine and the imaging of metal ion distribution.
For a probe to be effective in live-cell imaging, it must possess several key characteristics. High photostability ensures that the probe can withstand prolonged exposure to excitation light without significant degradation. Low cytotoxicity is essential to ensure that the
Supramolecular Assemblies and Host-Guest Systems
The unique structure of benzimidazole-based compounds, characterized by hydrogen bond donors and acceptors, as well as π-π stacking capabilities, makes them ideal candidates for the construction of supramolecular assemblies and host-guest systems. researchgate.net The N-H proton and the lone pair on the pyridine-type nitrogen of the imidazole ring in 2-(1H-Benzo[d]imidazol-2-yl)benzamide can participate in hydrogen bonding, a fundamental interaction in molecular recognition and self-assembly.
While specific research on the supramolecular chemistry of this compound is not extensively documented, the broader class of benzimidazole derivatives has been shown to form intricate networks. These structures can act as hosts for various guest molecules, including anions, cations, and neutral species. The benzamide portion of the molecule adds another layer of potential interactions, with its amide N-H and carbonyl oxygen also available for hydrogen bonding. This dual functionality allows for the design of complex, multi-point recognition systems, which are crucial for creating selective sensors, molecular capsules, and functional materials.
Applications in Materials Science
The inherent photophysical properties and structural versatility of the benzimidazole core have prompted its investigation in various domains of materials science. science.gov
Photodynamic therapy (PDT) is a non-invasive treatment that utilizes a photosensitizer (PS), light, and oxygen to generate reactive oxygen species (ROS) that can destroy diseased cells, such as cancer cells. nih.gov An ideal photosensitizer should be selectively taken up by target tissues and activated by light of a wavelength that can penetrate tissue effectively, typically in the red or near-infrared (NIR) region. nih.govnih.gov
The benzimidazole scaffold has been incorporated into photosensitizers to enhance their properties. nih.gov Conjugating benzimidazole with chromophores like chlorins can shift the maximum absorption wavelength to the NIR region, improving tissue penetration. nih.gov For instance, the synthesis of benzimidazolo-chlorin derivatives has been shown to produce effective NIR photosensitizers with absorption maxima around 730 nm. nih.gov These compounds exhibit strong phototoxicity against cancer cell lines with negligible toxicity in the dark. nih.gov While this compound itself is not a primary photosensitizer, its framework is a valuable component for designing new, advanced photosensitizers. Modification of ligands with structures like benzothiazole (B30560), a related heterocycle, has been shown to enhance singlet oxygen generation and improve PDT efficacy in iridium(III) complexes. rsc.org
| Photosensitizer Type | Core Structure | Key Features | Application |
| Benzimidazolo-chlorin | Benzimidazole-Chlorin | NIR absorption (~730 nm), strong phototoxicity. nih.gov | Enhanced PDT for deeper tumors. nih.gov |
| Iridium(III) Complexes | Iridium with Benzothiazole ligands | Enhanced singlet oxygen generation, improved cell uptake. rsc.org | Targeted PDT of cancer cells. rsc.org |
| Titanium Dioxide Nanoparticles | TiO2 | Semiconductor that produces ROS upon UVA excitation. nih.gov | Photocatalysis, PDT. nih.gov |
Benzimidazole derivatives are being actively explored for their use in organic electronics due to their excellent thermal stability, high fluorescence quantum yields, and tunable redox potentials. nih.gov They have shown promise as n-type semiconductors and host materials in organic light-emitting diodes (OLEDs). nih.govnih.gov
Specifically, benzimidazole-substituted biphenyls have been developed as electron-transporting hosts for phosphorescent OLEDs (PHOLEDs). These materials have led to highly efficient sky-blue PHOLEDs with a maximum external quantum efficiency of 25.7%. nih.gov The planar structure and potential for intermolecular interactions in benzimidazole derivatives promote high crystallinity, which is beneficial for charge transport in organic field-effect transistors (OFETs). nih.gov Certain fluorinated benzimidazole compounds have demonstrated respectable electron mobilities of approximately 10⁻² cm² V⁻¹ s⁻¹. nih.gov Furthermore, hybrid structures incorporating benzimidazole have been shown to possess unique optical properties, including deep blue emission, making them suitable for bioimaging applications. rsc.org The this compound structure, with its potential for modification, serves as a promising template for developing new materials for these advanced electronic applications.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Understanding the relationship between a molecule's structure and its biological activity (SAR) or physical properties (SPR) is fundamental to the development of new drugs and materials. Extensive SAR studies on benzimidazole derivatives have provided a roadmap for designing compounds with optimized characteristics. nih.govresearchgate.net
Rational drug design leverages the understanding of a biological target and the SAR of known ligands to create more potent and selective molecules. researchgate.netnih.gov The benzimidazole scaffold is highly amenable to this approach due to its synthetic tractability, allowing for systematic modifications at several positions. researchgate.net
Key positions for modification on the 2-phenylbenzimidazole (B57529) framework include:
N-1 position of the benzimidazole ring: Alkylation or arylation at this position can significantly influence biological activity. For example, in a series of PI3Kδ inhibitors, modifications at this position were part of the lead optimization process. nih.gov
C-2 position (the phenyl ring): Substituents on the phenyl ring are crucial for activity. In the development of anti-inflammatory agents targeting the hTRPV-1 receptor, a para-substituted phenyl group at C2 was found to be important. nih.gov
Benzimidazole ring (positions 4, 5, 6, 7): Substitution on the benzo part of the core can modulate activity and selectivity. For instance, incorporating electron-withdrawing groups at the 6-position was found to reduce the anti-inflammatory activity in one study. nih.gov
This systematic approach has led to the design of potent inhibitors for various targets, including receptor tyrosine kinases and PI3Kδ. nih.govnih.gov For example, a study on 3-benzimidazol-2-yl-1H-indazoles reported the development of potent RTK inhibitors through systematic SAR exploration. nih.gov Similarly, the design of novel benzimidazole hybrids, combining the benzimidazole nucleus with other pharmacologically active moieties like triazoles, has been employed to enhance antifungal activity and overcome resistance. nih.gov
The optimization of a lead compound's in vitro biological activity is a critical step in drug discovery. For derivatives of this compound, this involves fine-tuning the structure to enhance potency against a specific biological target while minimizing off-target effects.
Research has demonstrated that specific substitutions can dramatically improve activity. For example, in the development of DPP-4 inhibitors, the optimization of a benzamide fragment designed to interact with the S2' site of the enzyme led to a compound with a potent IC₅₀ value of 1.6 nM. nih.gov In another study, the hybridization of a benzimidazole core with a halogenated benzylidenebenzohydrazide motif resulted in compounds with potent inhibitory activity against multiple kinases, including EGFR, HER2, and CDK2. nih.gov
The following table summarizes key findings from SAR studies on benzimidazole derivatives, illustrating how structural modifications impact biological activity.
| Compound Series | Target/Activity | Key SAR Findings | Resulting Potency |
| N-(thiazol-2-yl)-benzamide analogs | Zinc-Activated Channel (ZAC) Antagonism | Modifications on the thiazole (B1198619) and phenyl rings were explored to identify structural determinants for activity. nih.gov | Identified potent antagonists with IC₅₀ values of 1-3 μM. nih.gov |
| 2-phenyl-1H-benzimidazole derivatives | Anticonvulsant Activity | A 4-Chloro-phenyl group at C-2 and a nitro group at C-5 of the benzimidazole ring enhanced activity. researchgate.net | Compound 1A was highly active in both MES and PTZ convulsion models. researchgate.net |
| Benzimidazole-based PI3Kδ inhibitors | PI3Kδ Inhibition | Lead optimization of the benzimidazole bicycle led to compounds with good pharmacokinetic properties. nih.govresearchgate.net | Potent and selective inhibitors (AM-8508, AM-9635) were discovered. nih.gov |
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives | V600E BRAF Inhibition | Linking a terminal sulfonamide moiety to the pyrimidine (B1678525) ring via a propylamine (B44156) bridge was beneficial. nih.gov | Compound 12l showed a potent IC₅₀ of 0.49 µM. |
| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | Antifungal Activity | Compounds with 1-methyltetrazole, benzothiazole, or 6-chlorobenzothiazole moieties showed high activity. benthamscience.com | High antifungal activity compared to the standard drug ketoconazole. benthamscience.com |
Emerging Research Frontiers
Design of Multitargeted Ligands
The "one-target, one-molecule" paradigm in drug discovery is progressively being supplemented by the concept of multitargeted ligands, or polypharmacology. This strategy is particularly relevant for multifactorial diseases like cancer and neurodegenerative disorders, where a single target approach may be insufficient. The this compound core, with its distinct structural features, serves as a "privileged scaffold" for the rational design of such multifunctional molecules.
A notable area of exploration is the development of multi-kinase inhibitors. For instance, derivatives incorporating the (1H-benzo[d]imidazol-2-yl)methyl moiety have been investigated for their ability to inhibit several key kinases involved in cancer progression, such as EGFR, HER2, and CDK2. One study highlighted a compound, referred to as 6i, which demonstrated potent inhibitory effects against the mTOR enzyme, a critical regulator of cell growth and proliferation. nih.gov The design strategy often involves creating hybrid molecules that combine the benzimidazole core with other pharmacophores known to interact with specific enzyme families.
| Derivative Class | Targeted Kinases | Rationale for Multitargeting |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazides | EGFR, HER2, CDK2, AURKC, mTOR | Simultaneous inhibition of key signaling pathways involved in tumor growth, proliferation, and survival. |
Another promising avenue is the design of dual inhibitors targeting enzymes implicated in neuroinflammation and neurodegeneration. The benzimidazole scaffold is being explored for its potential to inhibit both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade. Furthermore, derivatives of benzylamino benzamides have been investigated as dual cholinesterase inhibitors, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for managing the symptoms of Alzheimer's disease.
Advanced Computational Tool Development and Application
The development and application of advanced computational tools are revolutionizing the design of novel therapeutics based on the this compound scaffold. These in silico methods provide deep insights into the structure-activity relationships (SAR) of these compounds, enabling more rapid and cost-effective optimization of lead candidates.
Quantitative Structure-Activity Relationship (QSAR) Modeling:
3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are being employed to build predictive models for the biological activity of this compound derivatives. These models correlate the 3D structural features of the molecules with their observed biological activities, providing a quantitative understanding of the chemical properties that drive potency and selectivity. For example, a QSAR study on a series of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamides as PARP inhibitors successfully identified key molecular descriptors influencing their inhibitory activity. rsc.org Such models are invaluable for predicting the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates.
Molecular Docking and Dynamics Simulations:
Molecular docking simulations are used to predict the binding modes of this compound derivatives within the active sites of their target proteins. This allows researchers to visualize the crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity. For instance, docking studies on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide derivatives revealed multiple interactions with their target enzymes, explaining their potent inhibitory activity. nih.gov
Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment and can reveal important information about the stability of the binding pose and the conformational changes that occur upon ligand binding. Studies on benzimidazole Pin1 inhibitors have utilized MD simulations to elucidate the most likely binding poses and identify key residues involved in the interaction. rsc.org
Pharmacophore Modeling:
Pharmacophore modeling is another powerful computational tool used to identify the essential 3D arrangement of chemical features required for biological activity. By analyzing a set of active compounds, a pharmacophore model can be generated that represents the common features necessary for binding to a specific target. This model can then be used to virtually screen large chemical databases to identify novel compounds with the desired activity.
The integration of these advanced computational tools is creating a more streamlined and intelligent drug discovery pipeline for this compound-based therapeutics. By providing a deeper understanding of their molecular interactions and predictive models for their activity, these computational approaches are accelerating the development of the next generation of multitargeted drugs.
Q & A
Q. What are the common synthetic routes for preparing 2-(1H-Benzo[d]imidazol-2-yl)benzamide derivatives?
- Methodological Answer : A widely used approach involves multi-step reactions starting with p-aminobenzoic acid. For example:
Chloroacetylation : React p-aminobenzoic acid with chloroacetyl chloride in ethanol using triethylamine as a base to form 4-(2-chloroacetamido)benzoic acid .
Thioether Formation : Substitute the chloro group with 2-mercaptobenzimidazole in the presence of potassium carbonate under reflux to yield 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid .
Benzamide Formation : Convert the carboxylic acid to benzoyl chloride using thionyl chloride, followed by coupling with substituted anilines .
Alternative methods employ CBr4 as a catalyst for one-pot synthesis, enabling C–N bond formation between benzimidazole precursors and benzoyl chlorides under mild conditions .
Q. How are this compound derivatives characterized structurally?
- Methodological Answer : Key techniques include:
- Spectroscopy :
- IR : Identify functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹, benzimidazole N–H stretch at ~3400 cm⁻¹) .
- NMR : Confirm substitution patterns (e.g., aromatic protons in the range δ 7.0–8.5 ppm, amide NH signals at δ ~10–12 ppm) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks matching calculated values) .
- Elemental Analysis : Confirms purity (deviation ≤ ±0.4% from theoretical C, H, N values) .
Q. What biological activities are associated with this compound derivatives?
- Methodological Answer : These derivatives exhibit:
- Antimicrobial Activity : Evaluated via MIC assays against bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans), with substituents like halogens enhancing potency .
- Anticancer Activity : Tested using MTT assays on cancer cell lines (e.g., MCF-7, HepG2). Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) show improved cytotoxicity .
- Neuroprotective Effects : Modulate mGluR5 receptors in neuronal models, with IC₅₀ values in the micromolar range .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?
- Methodological Answer : Key SAR findings include:
- Strategy : Introduce electron-withdrawing groups at meta/para positions to enhance receptor binding while balancing solubility (e.g., sulfonamide or pyridyl groups) .
Q. How can contradictory data on biological activity and cytotoxicity be resolved in SAR studies?
- Methodological Answer :
- Dose-Response Analysis : Use IC₅₀/EC₅₀ ratios to distinguish target-specific effects from nonspecific toxicity .
- Cellular Models : Compare activity in cancer vs. normal cell lines (e.g., HEK293) to assess selectivity .
- Computational Modeling : Perform molecular docking (e.g., with mGluR5) to predict binding modes and optimize substituent interactions .
Q. What experimental approaches are used to elucidate the mechanism of action of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure α-glycosidase or kinase inhibition (e.g., using yeast intestinal enzymes) to identify molecular targets .
- Receptor Binding Studies : Radioligand displacement assays (e.g., [³H]DFB for mGluR5) quantify affinity and antagonism .
- Apoptosis Markers : Flow cytometry for caspase-3/7 activation or Annexin V staining in treated cancer cells .
Methodological Challenges
Q. What strategies improve the aqueous solubility of this compound derivatives without compromising potency?
- Methodological Answer :
- Polar Substituents : Introduce -OH, -SO₂NH₂, or pyridyl groups (e.g., compound 23 in ).
- Prodrug Design : Convert amides to ester or phosphate derivatives for enhanced bioavailability .
- Co-solvent Systems : Use DMSO/PEG mixtures in in vitro assays to maintain solubility at high concentrations .
Data Reproducibility
Q. How can synthetic reproducibility be ensured for this compound derivatives?
- Methodological Answer :
- Standardized Protocols : Adopt reflux conditions (e.g., ethanol, 5–6 hours) with strict stoichiometric control of reagents .
- Catalyst Optimization : Use CBr4 (10 mol%) in one-pot reactions to minimize side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures >95% purity .
Future Directions
Q. What novel applications are emerging for this compound derivatives beyond pharmacology?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
